An In-depth Technical Guide to Pyridazine-3-thiol (CAS 28544-77-6)
An In-depth Technical Guide to Pyridazine-3-thiol (CAS 28544-77-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Heterocycle
The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for imparting unique physicochemical properties that drive a wide spectrum of pharmacological activities.[1] Within this privileged class of heterocycles, pyridazine-3-thiol (CAS 28544-77-6) emerges as a molecule of significant interest. Its inherent reactivity, potential for diverse chemical modifications, and the established biological relevance of the pyridazine core make it a compelling building block for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of pyridazine-3-thiol, from its fundamental properties and synthesis to its reactivity, potential applications, and safe handling, designed to empower researchers in their quest for new scientific frontiers.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental characteristics is paramount for its effective and safe utilization in a research setting.
Physicochemical Properties
Pyridazine-3-thiol is typically a pale-brown or yellow solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28544-77-6 | [2] |
| Molecular Formula | C4H4N2S | [2] |
| Molecular Weight | 112.15 g/mol | [2] |
| Appearance | Pale-brown to yellow solid | [2] |
| Melting Point | 169.5 °C | Fluorochem |
| Boiling Point | 191.3 °C at 760 mmHg | ChemSrc |
| Density | 1.3 g/cm³ | ChemSrc |
| Purity | Typically ≥95.0% | Fluorochem,[2] |
| Storage | 2-8°C | Rlavie |
Safety and Handling
Pyridazine-3-thiol is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Phrases:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing and eye/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][3][4][5]
Synthesis of Pyridazine-3-thiol: A Practical Approach
The synthesis of pyridazine-3-thiol can be approached through several routes. A common and effective method involves the nucleophilic substitution of a halogenated pyridazine precursor, such as 3-chloropyridazine, with a sulfur nucleophile.
Synthesis from 3-Chloropyridazine
A plausible and widely utilized strategy for the introduction of a thiol group onto a heteroaromatic ring is the reaction of the corresponding halo-derivative with a source of hydrosulfide ions. Sodium hydrosulfide (NaSH) is a common reagent for this transformation.
Reaction Scheme:
Caption: Synthesis of Pyridazine-3-thiol from 3-Chloropyridazine.
Experimental Protocol:
Materials:
-
3-Chloropyridazine
-
Sodium hydrosulfide (NaSH)
-
Ethanol (or a similar suitable solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropyridazine in ethanol.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium hydrosulfide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridazine-3-thiol.
-
The crude product can be further purified by recrystallization or column chromatography.
Note: The synthesis of substituted pyridine-3-thiols has been reported from 3-iodopyridines using thiobenzoic acid followed by hydrolysis, a method that could be adapted for pyridazine systems.[6]
Tautomerism: The Thiol-Thione Equilibrium
A critical aspect of the chemistry of pyridazine-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms.
Caption: Thiol-Thione Tautomerism of Pyridazine-3-thiol.
For many heteroaromatic thiols, the thione tautomer is the predominant form in both the solid state and in solution.[2][7] This preference is influenced by factors such as solvent polarity and the electronic nature of the heterocyclic ring. Quantum chemical studies on related systems, such as 1,2,4-triazole-3-thione, have shown the thione form to be the more stable tautomer in the gas phase.[8] Spectroscopic techniques, particularly NMR, are invaluable for studying this equilibrium. The presence of a proton on a nitrogen atom (in the thione form) versus on the sulfur atom (in the thiol form) will result in distinct chemical shifts.
Reactivity and Chemical Transformations
The dual functionality of pyridazine-3-thiol, with its nucleophilic sulfur atom and the nitrogen atoms of the pyridazine ring, allows for a rich and diverse range of chemical transformations.
Reactions at the Sulfur Atom
The thiol group is readily alkylated, acylated, and can be oxidized to form disulfides or sulfonic acids. These reactions provide a facile entry into a wide array of S-substituted pyridazine derivatives.
-
S-Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding thioethers.
-
S-Acylation: Acylation with acyl chlorides or anhydrides produces thioesters.
-
Oxidation: Mild oxidizing agents can lead to the formation of the corresponding disulfide, while stronger oxidation can yield sulfonic acids.
Reactions Involving the Pyridazine Ring
The pyridazine ring is an electron-deficient system, which influences its reactivity. The nitrogen atoms can be alkylated or oxidized to N-oxides. The ring can also participate in cycloaddition reactions. The reactivity of the pyridazine core is a key feature that has been exploited in the synthesis of complex heterocyclic systems.[9][10]
Caption: Key Reaction Pathways of Pyridazine-3-thiol.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the three aromatic protons on the pyridazine ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen and sulfur substituents. The position of the N-H or S-H proton signal would be dependent on the solvent and the predominant tautomeric form.
-
¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the carbon atoms of the pyridazine ring. The chemical shift of the carbon atom attached to the sulfur would be particularly informative.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching (in the thione form), C=S stretching, and C=N stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.
Applications in Drug Discovery and Development
The pyridazine and pyridazinone cores are present in numerous compounds with a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][5][14][15] This makes pyridazine-3-thiol a highly attractive starting material for the synthesis of new drug candidates.
Antimicrobial Activity
Derivatives of pyridazine have demonstrated significant antibacterial and antifungal properties. For instance, certain pyridazinone derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range.[3] The introduction of a thiol or substituted thiol group at the 3-position can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy. Some thiopyridazine derivatives have shown activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans.[15]
Anticancer Potential
The pyridazine scaffold is a key component of several anticancer agents. The mechanism of action often involves the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation. The ability to easily modify the thiol group of pyridazine-3-thiol allows for the generation of libraries of compounds for screening against various cancer cell lines and molecular targets.
Cardiovascular and Anti-inflammatory Applications
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with some compounds exhibiting potent vasorelaxant activity.[14][16] Additionally, numerous pyridazine-containing molecules have demonstrated significant anti-inflammatory and analgesic properties.[1] Pyridazine-3-thiol serves as a versatile precursor for the synthesis of novel compounds to be evaluated in these therapeutic areas.
Conclusion and Future Perspectives
Pyridazine-3-thiol is a heterocyclic compound with a rich chemical profile and significant potential for applications in drug discovery and materials science. Its accessible synthesis, well-defined reactivity, and the proven biological relevance of its core structure make it a valuable tool for researchers. Future research will likely focus on the synthesis of novel derivatives with tailored electronic and steric properties to probe specific biological targets. A deeper understanding of its tautomeric behavior in different environments will further aid in the rational design of new molecules with enhanced therapeutic potential. The continued exploration of this versatile building block is poised to unlock new avenues for scientific innovation.
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